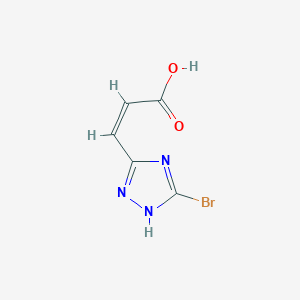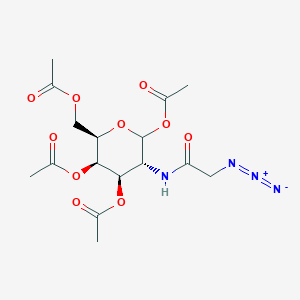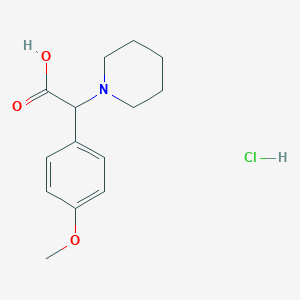
2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride
説明
2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to have anxiolytic and anticonvulsant effects.
科学的研究の応用
Antioxidant and Anti-inflammatory Agents
Paeonol, a compound related in structure to 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride, has been extensively studied for its pharmacological activities. Recent research highlights its potential as an antibacterial, anti-inflammatory, antipyretic, analgesic, antioxidant, and other pharmacological effects due to its wide range of applications in traditional Chinese medicine. This indicates the possibility of exploring similar compounds for their bioactivity and potential therapeutic applications (Wang et al., 2020).
Biological Activity of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs), which share functional similarities with the compound of interest, possess significant biological properties. Studies focused on structure-activity relationships (SARs) of HCAs have led to the development of potent antioxidant molecules. Insights from these studies can inform the exploration of similar compounds for their antioxidant and potential therapeutic effects (Razzaghi-Asl et al., 2013).
Toxicology and Environmental Impact
The toxicological profile and environmental impact of related herbicides and pesticides have been extensively reviewed, providing a foundation for understanding the potential ecological and health-related implications of similar compounds. For instance, the review on 2,4-D herbicide toxicity offers insights into the ecological and occupational risks associated with the use of such chemicals (Zuanazzi et al., 2020).
Applications in Material Science
The study of organic acids in industrial operations, including their roles in acidizing processes for carbonate and sandstone formations, provides insights into the utility of similar compounds in various material science and industrial applications. These studies highlight the potential for using structurally related organic acids in enhancing the efficiency of industrial processes (Alhamad et al., 2020).
特性
IUPAC Name |
2-(4-methoxyphenyl)-2-piperidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-18-12-7-5-11(6-8-12)13(14(16)17)15-9-3-2-4-10-15;/h5-8,13H,2-4,9-10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQKLOSWHIDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione](/img/structure/B1401460.png)
![2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1401461.png)
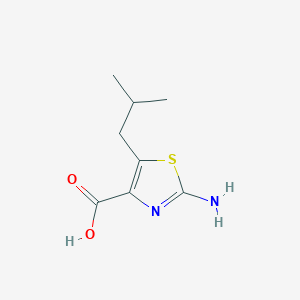
![N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide](/img/structure/B1401464.png)
phenyl]methylidene})amine](/img/structure/B1401465.png)
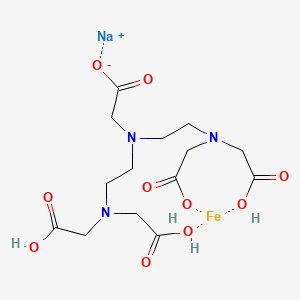



![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)

